2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Overview
Description
2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H8N2O2. It is a derivative of pyridine and pyrrole, which are both significant structures in organic chemistry due to their presence in many natural products and pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition occurs when the compound binds to the receptors, preventing them from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action results in the suppression of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. The most significant of these is the FGFR signaling pathway, which is involved in various types of cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . By inhibiting this pathway, the compound can potentially slow down or halt the progression of these cancers .
Result of Action
The inhibition of FGFRs by this compound has been shown to have significant effects on cancer cells. In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in breast cancer cells . It also significantly inhibited the migration and invasion of these cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in a dry environment at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylpyrrole with a suitable nitrile or carboxylic acid derivative under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to increase efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals, particularly in cancer therapy.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: Another pyrrolo-pyridine derivative with similar structural features.
2-(Methylthio)pyridine-3-carboxylic acid: A related compound with a methylthio group instead of a methyl group.
Uniqueness
2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable derivatives and its potential as a pharmaceutical intermediate make it a valuable compound in research and industry .
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-8(9(12)13)6-2-3-10-4-7(6)11-5/h2-4,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPJBJZTNULYLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669115 | |
Record name | 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933736-80-2 | |
Record name | 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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